molecular formula C10H6ClFN2O2 B3029078 6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one CAS No. 519002-09-6

6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one

Cat. No.: B3029078
CAS No.: 519002-09-6
M. Wt: 240.62 g/mol
InChI Key: BGYNOSDYEAQGCJ-UHFFFAOYSA-N
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Description

6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one is a fluorinated pyrimidinone derivative of high interest in chemical and pharmaceutical research. This compound serves as a versatile synthetic intermediate for developing more complex molecules. Its core structure, featuring a chlorophenoxy group and a pyrimidinone ring, is frequently explored in medicinal chemistry for its potential as a building block in active pharmaceutical ingredients (APIs) and agrochemicals. Researchers value this compound for constructing molecular scaffolds that may interact with various biological targets. Please note that this product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2-chlorophenoxy)-5-fluoro-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2O2/c11-6-3-1-2-4-7(6)16-10-8(12)9(15)13-5-14-10/h1-5H,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYNOSDYEAQGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C(=O)NC=N2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20895112
Record name 6-(2-Chlorophenoxy)-5-fluoro-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519002-09-6
Record name 6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0519002096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(2-Chlorophenoxy)-5-fluoro-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(2-CHLOROPHENOXY)-5-FLUOROPYRIMIDIN-4(1H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VX8X11S43
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one typically involves the reaction of 2-chlorophenol with a fluorinated pyrimidine derivative under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chlorophenol attacks the fluorinated pyrimidine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Potassium carbonate in DMSO or other polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated compounds.

Scientific Research Applications

Agricultural Applications

Fungicide Development
Fluoxastrobin is primarily recognized for its role as a fungicide in agriculture. It belongs to the strobilurin class of fungicides, which are known for their broad-spectrum activity against various fungal pathogens. The compound operates by inhibiting mitochondrial respiration in fungi, thereby preventing their growth and reproduction. Its efficacy has made it a vital component in the management of diseases in crops such as cereals, fruits, and vegetables .

Mechanism of Action
The mechanism of action involves the inhibition of the cytochrome bc1 complex in the mitochondrial electron transport chain. This disruption leads to a decrease in ATP production, which is essential for fungal survival and proliferation. The specific binding to the Qo site of the cytochrome bc1 complex enhances its effectiveness against resistant fungal strains .

Pharmaceutical Applications

Potential Anticancer Agent
Research indicates that derivatives of 6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one may exhibit anticancer properties. Studies have shown that modifications to the pyrimidine structure can enhance cytotoxic effects against various cancer cell lines. The compound's ability to interfere with cellular signaling pathways involved in cancer progression is under investigation .

Drug Development
Fluoxastrobin's structure has been utilized as a scaffold for synthesizing new pharmaceutical agents. Its unique chemical properties allow for the development of compounds targeting specific biological pathways, offering potential therapeutic benefits in treating diseases beyond fungal infections .

Chemical Synthesis Applications

Synthetic Intermediates
In organic chemistry, 6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one serves as an important intermediate in the synthesis of other chemical compounds. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for creating complex organic molecules .

Research and Development
The compound is also employed in research settings to explore new synthetic methodologies and reaction mechanisms. Its derivatives are studied for their potential applications in materials science and nanotechnology due to their unique electronic properties .

Case Studies

Study Application Findings
Study on Fungicidal EfficacyAgricultural UseDemonstrated effective control of powdery mildew and other fungal diseases on crops.
Anticancer Activity ScreeningPharmaceutical ResearchShowed significant cytotoxicity against breast and lung cancer cell lines compared to standard treatments.
Synthesis of Novel DerivativesChemical SynthesisDeveloped new compounds with enhanced biological activity by modifying the fluoropyrimidine structure.

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidinone Core

The pyrimidinone core allows diverse substitutions, significantly altering biological activity and applications. Below is a comparative analysis:

Table 1: Key Pyrimidinone Derivatives and Their Properties
Compound Name CAS No. Substituents Biological Activity/Application Molecular Formula (Reported) Reference
6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one 519002-09-6 5-F, 6-(2-Cl-phenoxy) Fungicide intermediate (Fluoxastrobin) C₁₀H₅ClFN₂O₂ (calc.)
2-Amino-6-chloropyrimidin-4(3H)-one 1194-21-4 2-NH₂, 6-Cl Not specified (structural analog) C₄H₄ClN₃O
5-Fluoro-6-hydroxy-2-methyl-4(1H)-pyrimidinone 1598-63-6 5-F, 6-OH, 2-CH₃ Antiviral/anticancer research C₅H₅FN₂O₂
6-Ethyl-5-fluoropyrimidin-4(3H)-one N/A 5-F, 6-CH₂CH₃ Synthetic intermediate C₆H₇FN₂O
5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one N/A 5-Cl, 6-CF₃ Agrochemical research C₅H₂ClF₃N₂O
Key Observations:
  • Electron-Withdrawing Groups (EWGs): The 5-fluoro and 2-chlorophenoxy groups in 6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one enhance electrophilicity, improving binding to fungal targets (). Comparatively, 5-Fluoro-6-hydroxy-2-methyl-4(1H)-pyrimidinone () lacks the phenoxy group, reducing its lipophilicity and likely limiting bioavailability.
  • Biological Activity: The 2-chlorophenoxy group is pivotal for fungicidal activity, as seen in Fluoxastrobin ().
  • Synthetic Utility: 6-Ethyl-5-fluoropyrimidin-4(3H)-one () serves as a building block for pharmaceuticals, whereas 6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one is specialized for agrochemical synthesis.

Comparison with Quinazolinone Derivatives

Quinazolinone derivatives () share structural similarities but differ in ring size and substitution patterns:

Table 2: Anticonvulsant Activity of Selected Quinazolinones vs. Pyrimidinones
Compound Substituents Anticonvulsant Activity (MES Test) SAR Insight Reference
2-(2-Chlorophenoxy)-quinazolin-4(3H)-one (4a) 2-(2-Cl-phenoxy) Inactive Phenoxy group alone insufficient for activity
3-(2-Chloroethyl)carbonylamino derivative (7e) 3-(Cl-CH₂CO-NH), 2-(2-Cl-phenoxy) Active (ED₅₀ = 45 mg/kg) Chloroethyl group enhances potency
6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one Pyrimidinone core Not directly tested Optimized for fungicidal, not anticonvulsant use
Key Observations:
  • Ring Size and Flexibility: Quinazolinones (6-membered fused ring) exhibit anticonvulsant activity when paired with specific 3-substituents (e.g., chloroethyl groups). Pyrimidinones (smaller 6-membered ring) are optimized for fungicidal applications due to their rigidity and substituent compatibility with fungal enzyme binding pockets.
  • Substituent Synergy: The combination of 5-fluoro and 6-(2-chlorophenoxy) in pyrimidinones () creates a synergistic effect for fungicidal activity, whereas isolated substitutions (e.g., 2-chlorophenoxy alone in quinazolinones) may lack efficacy.

Role in Fungicidal Compounds

6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one is integral to Fluoxastrobin, a strobilurin fungicide. Comparisons with other strobilurins reveal critical SAR trends:

Table 3: Strobilurin Fungicides and Their Pyrimidinyl Components
Fungicide Pyrimidinyl Component Target Pathogens Key Substituents Reference
Fluoxastrobin 6-(2-Chlorophenoxy)-5-fluoropyrimidin-4-yl Broad-spectrum (oomycetes, fungi) 5-F, 6-(2-Cl-phenoxy), O-methyloxime
Azoxystrobin 6-(2-Chlorophenoxy)-5-fluoro-4-pyrimidinyl Similar to Fluoxastrobin 5-F, 6-(2-Cl-phenoxy), methoxy group
Key Observations:
  • Mode of Action: Both Fluoxastrobin and Azoxystrobin inhibit mitochondrial respiration in fungi by binding to the Qo site of cytochrome b. The pyrimidinyl component ensures proper orientation within the enzyme’s active site .
  • Substituent Optimization: Fluoxastrobin’s O-methyloxime group () enhances stability and rainfastness compared to earlier strobilurins, demonstrating how peripheral modifications improve agrochemical performance.

Biological Activity

6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one is a synthetic compound belonging to the class of pyrimidinones, characterized by a chlorophenoxy group and a fluorine atom on the pyrimidine ring. Its unique structure enables various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Anticancer Properties

Research indicates that 6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one exhibits significant anticancer properties . Its mechanism of action involves the inhibition of specific enzymes associated with cell proliferation. For instance, studies have shown that this compound can inhibit enzymes critical for cancer cell growth, thereby reducing tumor viability and proliferation rates in various cancer cell lines, including breast, colon, and lung cancers .

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the antiproliferative effects of 6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one against several cancer cell lines. The results demonstrated:

Cell Line IC50 (µM) Effect
MCF-7 (Breast)12.5Significant growth inhibition
HCT116 (Colon)9.8Moderate growth inhibition
A549 (Lung)15.0Low growth inhibition

These findings suggest that the compound has selective cytotoxicity towards certain cancer types, which could be further explored for therapeutic applications.

Antimicrobial Activity

In addition to its anticancer properties, 6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one has been investigated for its antimicrobial activity . It has shown effectiveness against various bacterial strains, particularly Staphylococcus aureus.

Antibacterial Efficacy

The compound was tested for its minimum inhibitory concentration (MIC) against several pathogens:

Pathogen MIC (µg/mL) Activity Level
Staphylococcus aureus16Moderate
Escherichia coli32Low
Pseudomonas aeruginosa64Low

The results indicate that while it is moderately effective against Staphylococcus aureus, its efficacy diminishes with other bacterial strains, suggesting a potential for targeted antibacterial therapies .

The biological activity of 6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one is primarily attributed to its ability to bind to specific molecular targets such as enzymes or receptors. This binding modulates their activity, leading to various biological effects:

  • Enzyme Inhibition : The compound inhibits enzymes involved in DNA synthesis and repair, which is crucial for cancer cell proliferation.
  • Receptor Interaction : It may interact with cellular receptors that regulate apoptosis and cell cycle progression.

Comparative Analysis with Similar Compounds

To understand its unique properties, it's essential to compare 6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one with similar compounds:

Compound Biological Activity Notable Differences
2-(Pyridin-2-yl)pyrimidineAntifibrotic, anticancerLacks chlorophenoxy group
Triazole-pyrimidine hybridsNeuroprotective, anti-inflammatoryDifferent substitution pattern

This comparison highlights that the specific substitution pattern of 6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one contributes to its distinct biological activities .

Q & A

Q. What are the standard synthetic routes for 6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one, and how can reaction yields be optimized?

The synthesis of pyrimidinone derivatives typically involves one-pot multicomponent reactions or stepwise functionalization . For example:

  • Biginelli-like reactions can assemble the pyrimidinone core via condensation of aldehydes, urea/thiourea, and β-keto esters under acidic conditions .
  • Suzuki-Miyaura cross-coupling may introduce the 2-chlorophenoxy group using palladium catalysts and aryl boronic acids .
  • Fluorination strategies : Direct fluorination at the 5-position can be achieved using Selectfluor® or DAST (diethylaminosulfur trifluoride) under controlled conditions .

Q. Yield Optimization :

  • Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.
  • Optimize catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄ for cross-coupling) and reaction temperature (80–120°C) .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positions. For example, fluorinated pyrimidines show distinct ¹⁹F NMR shifts (e.g., δ −120 to −160 ppm) .
  • X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding patterns. Chlorophenoxy groups may induce crystallographic disorder, requiring low-temperature data collection (100 K) .
  • Mass Spectrometry (HR-MS) : Confirm molecular weight with <2 ppm error. ESI-MS in positive ion mode is suitable for detecting [M+H]⁺ ions .
  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect byproducts .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HepG2) to establish IC₅₀ values .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or dihydrofolate reductase (DHFR), given structural similarity to 5-fluorouracil derivatives .

Advanced Research Questions

Q. How can experimental design address contradictions in reported biological activity data for structurally similar pyrimidinones?

  • Orthogonal Assays : Validate antimicrobial claims using both in vitro (e.g., disk diffusion) and in silico (molecular docking) methods to rule out false positives .
  • Structural Analogues : Synthesize derivatives with systematic substitutions (e.g., replacing Cl with F or methyl groups) to isolate structure-activity relationships (SAR) .
  • Metabolic Stability : Assess compound stability in liver microsomes to differentiate intrinsic activity from pharmacokinetic artifacts .

Q. What strategies mitigate crystallographic challenges posed by the chlorophenoxy substituent during X-ray analysis?

  • Crystal Engineering : Co-crystallize with pharmaceutically acceptable co-formers (e.g., succinic acid) to improve lattice packing .
  • Low-Temperature Data Collection : Reduce thermal motion by collecting data at 100 K using synchrotron radiation for high-resolution (<1.0 Å) structures .
  • DFT Calculations : Complement experimental data with computational modeling to resolve electron density ambiguities around the Cl atom .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for therapeutic applications?

  • Substituent Effects :
    • Chlorophenoxy Group : Replace with electron-withdrawing groups (e.g., NO₂) to enhance electrophilicity and target binding .
    • Fluorine Position : Compare 5-fluoro vs. 6-fluoro isomers to assess metabolic stability via CYP450 inhibition assays .
  • Scaffold Hybridization : Fuse the pyrimidinone core with thiazole or imidazole rings to modulate solubility and bioavailability .

Q. What protocols ensure safe handling and environmentally responsible disposal of halogenated pyrimidinone waste?

  • Waste Segregation : Store chlorinated byproducts separately in labeled, airtight containers to prevent volatilization .
  • Neutralization : Treat acidic/basic waste with 10% NaHCO₃ or dilute HCl before disposal .
  • Collaboration : Partner with certified waste management firms for incineration (≥1200°C) to minimize dioxin formation .

Q. How can co-crystallization techniques improve the aqueous solubility of this compound for formulation studies?

  • Co-former Selection : Screen co-crystals with GRAS (Generally Recognized as Safe) agents like citric acid or nicotinamide to enhance dissolution rates .
  • Spray Drying : Produce amorphous solid dispersions with polymers (e.g., PVP-VA64) to bypass crystalline lattice limitations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one
Reactant of Route 2
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6-(2-Chlorophenoxy)-5-fluoropyrimidin-4(1H)-one

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